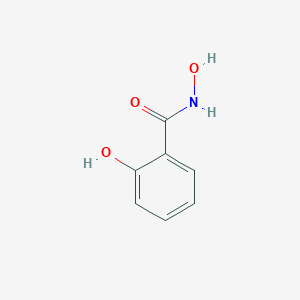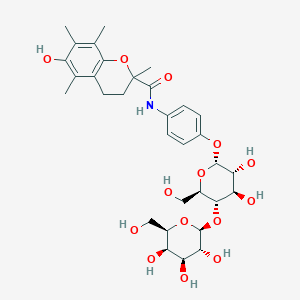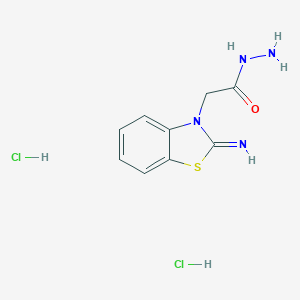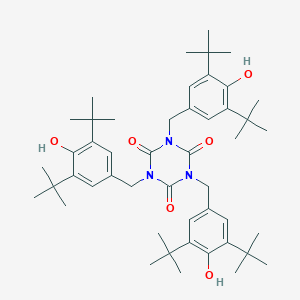
水杨酰羟肟酸
概述
描述
科学研究应用
水杨酰羟胺具有广泛的科学研究应用。 在化学领域,它被用作配体来合成金属冠醚和其他金属络合物 . 在生物学领域,它充当植物、真菌和原生生物线粒体电子传递链中替代氧化酶的抑制剂 . 这种抑制使研究人员能够在没有替代氧化酶途径干扰的情况下研究细胞色素途径。 在医学领域,水杨酰羟胺用于治疗泌尿道感染和作为一种锥虫杀灭剂 . 此外,它还用于浮选工艺中,用于选择性收集钨和钼矿石 .
作用机制
生化分析
Biochemical Properties
Salicylhydroxamic acid plays a crucial role in biochemical reactions by acting as an enzyme inhibitor. It is a potent and irreversible inhibitor of the urease enzyme in various bacteria and plants. The molecule is structurally similar to urea but is not hydrolyzable by urease, which allows it to disrupt the bacteria’s metabolism through competitive inhibition . Additionally, salicylhydroxamic acid interacts with the alternative oxidase enzyme in the mitochondrial electron transport chain system of plants, fungi, and some protists, blocking the flow of electrons through this pathway . This inhibition forces electrons through the cytochrome pathway, allowing researchers to study the operation of the cytochrome pathway without the interference of the alternative oxidase activity.
Cellular Effects
Salicylhydroxamic acid has significant effects on various types of cells and cellular processes. In plants, it acts as an inhibitor of the alternative oxidase enzyme, leading to a decrease in ATP production by oxidative phosphorylation . This inhibition results in the accumulation of reactive oxygen species (ROS) and affects cell signaling pathways and gene expression. In bacteria, salicylhydroxamic acid disrupts the metabolism by inhibiting urease, leading to a reduction in the bacteria’s ability to hydrolyze urea . This disruption affects cellular metabolism and can lead to cell death. Additionally, salicylhydroxamic acid has been shown to enhance the NADH-oxidase activity in mitochondria and chloroplasts, further influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of salicylhydroxamic acid involves its binding interactions with biomolecules and enzyme inhibition. Salicylhydroxamic acid binds to the active site of the urease enzyme, preventing the hydrolysis of urea and disrupting the bacteria’s metabolism . In the mitochondrial electron transport chain, salicylhydroxamic acid inhibits the alternative oxidase enzyme, blocking the flow of electrons and reducing ATP production . This inhibition forces electrons through the cytochrome pathway, allowing researchers to study the cytochrome pathway’s operation without the interference of the alternative oxidase activity. Additionally, salicylhydroxamic acid has been shown to affect gene expression by altering the redox state of cells and influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of salicylhydroxamic acid can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that salicylhydroxamic acid can significantly inhibit mycelial growth, conidial germination, and enzyme activity in various fungi . These effects are observed over different time periods, indicating that the compound’s inhibitory effects can persist over time. Additionally, the degradation of salicylhydroxamic acid in laboratory settings can lead to the formation of metabolites that may have different biochemical properties and effects on cellular function .
Dosage Effects in Animal Models
The effects of salicylhydroxamic acid can vary with different dosages in animal models. Studies have shown that salicylhydroxamic acid can significantly inhibit the growth and enzyme activity of various pathogens at specific concentrations . At higher doses, the compound can exhibit toxic effects, leading to adverse reactions in animal models. For example, salicylhydroxamic acid has been shown to cause growth arrest in certain fungal species at high concentrations . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
Salicylhydroxamic acid is involved in various metabolic pathways, particularly in the inhibition of the alternative oxidase enzyme in the mitochondrial electron transport chain . This inhibition affects the flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . Additionally, salicylhydroxamic acid can influence the metabolic flux and metabolite levels in cells by disrupting the normal operation of metabolic pathways. The compound’s interaction with urease also affects the urea hydrolysis pathway in bacteria, leading to a disruption in nitrogen metabolism .
Transport and Distribution
The transport and distribution of salicylhydroxamic acid within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. In plants, salicylhydroxamic acid is transported to the mitochondria, where it inhibits the alternative oxidase enzyme . This localization is crucial for its inhibitory effects on the mitochondrial electron transport chain. Additionally, the compound’s distribution within cells can affect its accumulation and localization, influencing its overall biochemical effects .
Subcellular Localization
Salicylhydroxamic acid’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it inhibits the alternative oxidase enzyme and affects the electron transport chain . This localization is facilitated by targeting signals and post-translational modifications that direct salicylhydroxamic acid to specific compartments within the cell. Additionally, the compound’s localization in the mitochondria allows it to influence the redox state of the cell and affect cellular signaling pathways .
准备方法
水杨酰羟胺可以通过多种方法合成。 一种常见的合成路线涉及水杨酸与羟胺盐酸盐在碱(如氢氧化钠)存在下的反应 . 该反应通常在温和条件下进行,将混合物在室温下搅拌数小时。 工业生产方法可能涉及使用相转移催化剂来提高反应效率 .
化学反应分析
水杨酰羟胺会发生各种化学反应,包括氧化反应、还原反应和取代反应。 已知它会与铁 (III)、铜 (II)、镍 (II) 和锌 (II) 等金属离子形成络合物 . 这些反应通常涉及使用金属盐等常用试剂,并在有利于络合物形成的条件下进行。 这些反应形成的主要产物是金属-水杨酰羟胺酸络合物,这些络合物已使用红外光谱和紫外-可见光谱等技术进行了表征 .
相似化合物的比较
属性
IUPAC Name |
N,2-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-4-2-1-3-5(6)7(10)8-11/h1-4,9,11H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBROZNQEVUILML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075365 | |
| Record name | Salicylhydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |
| Record name | Salicylhydroxamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17178 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
89-73-6 | |
| Record name | Salicylhydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylhydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylhydroxamic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03819 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salicylhydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salicylhydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salicylhydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salicylohydroxamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALICYLHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q07182D0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)

![5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B141884.png)

![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)
